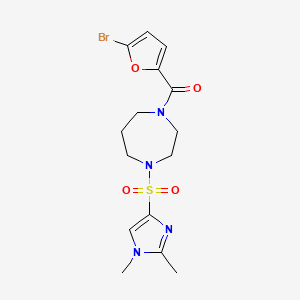
(5-bromofuran-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromofuran-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H19BrN4O4S and its molecular weight is 431.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-bromofuran-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20BrN3O2, with a molecular weight of 414.303 g/mol. It features a furan ring substituted with a bromine atom, an imidazole moiety linked via a sulfonyl group to a diazepane structure. This unique arrangement may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20BrN3O2 |
| Molecular Weight | 414.303 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have indicated that compounds containing furan and imidazole derivatives exhibit significant antitumor properties. For instance, research has shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 ± 0.21 |
| MCF-7 | 6.34 ± 0.15 |
| Jurkat | 4.64 ± 0.08 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
The mechanisms underlying the antitumor effects of this compound are thought to involve:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and increased expression of pro-apoptotic factors have been observed.
- Antiangiogenic Effects : In vivo studies using chick chorioallantoic membrane assays revealed that the compound inhibits angiogenesis, which is crucial for tumor growth.
In Vivo Studies
Research involving animal models has further validated the anticancer potential of this compound. In studies where tumors were induced in mice, administration of this compound resulted in significant tumor size reduction compared to control groups.
Structure–Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity. Modifications to the furan or imidazole rings can enhance or diminish its potency against specific cancer types.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O4S/c1-11-17-14(10-18(11)2)25(22,23)20-7-3-6-19(8-9-20)15(21)12-4-5-13(16)24-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZJGPSUBURLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













